1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one
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Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one is an organic compound that combines a quinoline derivative with a phenoxybutanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Attachment of the Phenoxybutanone Moiety: The phenoxybutanone group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a phenol derivative with a butanone derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenoxybutanone derivatives.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression, while the phenoxybutanone moiety can interact with proteins, altering their function.
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-1(2H)-yl)-2-phenoxybutan-1-one: Similar structure but with an isoquinoline ring.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenoxypropan-1-one: Similar structure but with a propanone group instead of butanone.
Uniqueness: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one is unique due to the combination of the quinoline and phenoxybutanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields. Its unique structure allows it to participate in a variety of reactions, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C19H21NO2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenoxybutan-1-one |
InChI |
InChI=1S/C19H21NO2/c1-2-18(22-16-11-4-3-5-12-16)19(21)20-14-8-10-15-9-6-7-13-17(15)20/h3-7,9,11-13,18H,2,8,10,14H2,1H3 |
InChI Key |
DQSQYYDQCHLBJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=CC=C3 |
Origin of Product |
United States |
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